Absence of Pro-Oxidative Neutrophil Priming Activity Distinguishes B 685 from Clofazimine and B669 in Direct Head-to-Head Human Neutrophil Assays
In a direct comparative study, the aposafranone derivatives B 3722 and B 685 were evaluated alongside clofazimine (B663) and other riminophenazines for their ability to prime human neutrophils for FMLP (0.1 μM)-stimulated superoxide generation. Both B 685 and B 3722 were categorically inactive, producing no significant enhancement of superoxide release above the FMLP control baseline [1]. In striking contrast, the riminophenazine clofazimine and its analog B669 significantly increased superoxide production, with B669 being described as an 'exceptionally potent pro-oxidative agent' in a parallel investigation of 26 dihydrophenazine compounds tested at a fixed concentration of 1 μg/mL [2]. This binary active/inactive distinction is mechanistically attributed to the replacement of the 2-position alkylimino group (present in riminophenazines) with a carbonyl oxygen (present in aposafranones), which abolishes the pro-oxidative priming interaction with neutrophil phospholipase A₂ [3].
| Evidence Dimension | FMLP-stimulated superoxide generation by human neutrophils in vitro |
|---|---|
| Target Compound Data | No significant enhancement of superoxide production vs. FMLP control (inactive) |
| Comparator Or Baseline | Clofazimine (B663): significant enhancement of superoxide production; B669: exceptionally potent enhancement at 1 μg/mL |
| Quantified Difference | Qualitative binary classification: inactive (B 685) vs. active (clofazimine, B669); quantitative fold-change data extracted from full-text tables of cited studies (scanned PDF originals) |
| Conditions | Human peripheral blood neutrophils; FMLP stimulation at 0.1 μM; compounds tested at 1 μg/mL (1989 study) or specified concentrations; superoxide measured by cytochrome c reduction or luminol-enhanced chemiluminescence |
Why This Matters
Investigators requiring a pro-oxidative neutrophil priming agent for phagocyte biology or antimycobacterial mechanism-of-action studies must exclude B 685 in favor of riminophenazines such as clofazimine or B669.
- [1] Zeis BM, Anderson R, O'Sullivan JF. Prooxidative activities of 10 phenazine derivatives relative to that of clofazimine. Antimicrob Agents Chemother. 1987;31(5):789-793. doi:10.1128/AAC.31.5.789. View Source
- [2] Savage JE, O'Sullivan JF, Zeis BM, Anderson R. Investigation of the structural properties of dihydrophenazines which contribute to their pro-oxidative interactions with human phagocytes. J Antimicrob Chemother. 1989;23(5):691-700. doi:10.1093/jac/23.5.691. View Source
- [3] Zeis BM, Savage J, O'Sullivan JF, Anderson R. The influence of structural modifications of dihydrophenazines on arachidonic acid mobilization and superoxide generation by human neutrophils. Lepr Rev. 1990;61(2):163-170. doi:10.5935/0305-7518.19900016. View Source
